3-Tert-butoxy-5-cyclopropoxypyridine
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Overview
Description
3-Tert-butoxy-5-cyclopropoxypyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is known for its unique structure, which includes a tert-butoxy group and a cyclopropoxy group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine derivatives with tert-butyl alcohol and cyclopropyl alcohol in the presence of suitable catalysts and reaction conditions . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3-Tert-butoxy-5-cyclopropoxypyridine may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxypyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Tert-butoxy-5-cyclopropoxypyridine can be compared with other similar compounds, such as:
4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain tert-butoxy groups and are used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11-6-10(7-13-8-11)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
UAGGKVMRVQKONR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CN=CC(=C1)OC2CC2 |
Origin of Product |
United States |
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